molecular formula C23H17ClN4O5 B11326375 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11326375
M. Wt: 464.9 g/mol
InChI Key: PHYOHKSBPPWGHP-UHFFFAOYSA-N
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Description

7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a chloro group, an imidazole ring, a nitrophenyl group, and a chromeno-pyrrole structure

Preparation Methods

The synthesis of 7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:

    Formation of the Chromeno-Pyrrole Core: The initial step involves the construction of the chromeno-pyrrole core through a cyclization reaction. This can be achieved by reacting appropriate starting materials under acidic or basic conditions, often using catalysts to facilitate the cyclization process.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the chromeno-pyrrole intermediate is treated with a nitrating agent such as nitric acid or a nitrating mixture.

    Attachment of the Imidazole Ring: The imidazole ring is incorporated through a substitution reaction, where the chromeno-pyrrole-nitrophenyl intermediate is reacted with an imidazole derivative under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of hydrolyzed products.

Scientific Research Applications

7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets and pathways.

    Materials Science: The compound’s properties may be explored for the development of novel materials with specific electronic, optical, or mechanical characteristics.

    Biological Studies: It can be used as a probe or tool in biological studies to understand its interactions with biomolecules and cellular processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may contribute to the compound’s reactivity and binding affinity, while the chromeno-pyrrole core provides structural stability and additional interaction sites. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole, which are known for their antimicrobial and antifungal properties.

    Nitrophenyl Compounds: Compounds like nitrobenzene and dinitrophenol, which are used in various industrial and research applications.

    Chromeno-Pyrrole Compounds: Similar compounds with the chromeno-pyrrole core, which may have applications in medicinal chemistry and materials science.

The uniqueness of 7-CHLORO-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C23H17ClN4O5

Molecular Weight

464.9 g/mol

IUPAC Name

7-chloro-2-(3-imidazol-1-ylpropyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN4O5/c24-15-4-7-18-17(12-15)21(29)19-20(14-2-5-16(6-3-14)28(31)32)27(23(30)22(19)33-18)10-1-9-26-11-8-25-13-26/h2-8,11-13,20H,1,9-10H2

InChI Key

PHYOHKSBPPWGHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)N2CCCN4C=CN=C4)OC5=C(C3=O)C=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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